(R)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride

Chiral purity Enantiomeric excess Quality control

(R)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride (CAS 856562-90-8) is the hydrochloride salt of a chiral primary α-methylbenzylamine derivative bearing a 4-(difluoromethoxy)phenyl substituent. The compound possesses a single stereogenic center in the (R)-configuration and is supplied as the HCl salt with a molecular weight of 223.65 g·mol⁻¹.

Molecular Formula C9H12ClF2NO
Molecular Weight 223.65
CAS No. 856562-90-8
Cat. No. B1660921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride
CAS856562-90-8
Molecular FormulaC9H12ClF2NO
Molecular Weight223.65
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)OC(F)F)N.Cl
InChIInChI=1S/C9H11F2NO.ClH/c1-6(12)7-2-4-8(5-3-7)13-9(10)11;/h2-6,9H,12H2,1H3;1H/t6-;/m1./s1
InChIKeyBWXKCZGSVZCVQK-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride (CAS 856562-90-8): Chiral Building Block Procurement Guide


(R)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride (CAS 856562-90-8) is the hydrochloride salt of a chiral primary α-methylbenzylamine derivative bearing a 4-(difluoromethoxy)phenyl substituent . The compound possesses a single stereogenic center in the (R)-configuration and is supplied as the HCl salt with a molecular weight of 223.65 g·mol⁻¹ . It serves as a key chiral intermediate in the synthesis of β₃-adrenergic receptor agonists, notably the Bristol-Myers Squibb clinical candidates BMS-196085 and BMS-194449 [1]. The difluoromethoxy (-OCF₂H) group imparts distinct electronic and lipophilic properties compared to methoxy analogs, influencing both the basicity of the adjacent amine and the metabolic profile of derived drug substances .

Why Generic Substitution Fails for (R)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride (856562-90-8)


Chiral α-methylbenzylamine building blocks are not interchangeable. The (R)-enantiomer hydrochloride (856562-90-8) differs from its (S)-counterpart (CAS 2045362-22-7) in both commercial availability and synthetic provenance . The (S)-enantiomer is supplied at lower nominal purity (95% vs. 98%) and commands a substantial price premium, making it a less economical choice for most synthetic campaigns . The racemic free base (CAS 136123-72-3) presents a fundamentally different proposition: it lacks stereochemical definition, requiring additional chiral resolution steps that erode overall yield and introduce analytical burden . Furthermore, the hydrochloride salt form of the (R)-enantiomer offers practical handling advantages—defined stoichiometry, crystallinity, and storage at 2–8 °C—compared to the free-base liquids of racemic or (S)-enantiomer forms . In drug discovery programs where the (R)-configuration is embedded in the pharmacophore (e.g., β₃-adrenergic receptor agonists), substitution with the opposite enantiomer or racemate would produce diastereomeric or enantiomeric products with unpredictable and typically inferior target binding [1].

Quantitative Differentiation Evidence for (R)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride (856562-90-8)


Chiral Purity Advantage: (R)-HCl 98% vs. (S)-HCl 95%

The (R)-enantiomer hydrochloride (CAS 856562-90-8) is supplied at a nominal purity of 98%, compared to 95% for the (S)-enantiomer hydrochloride (CAS 2045362-22-7) from the same manufacturer . This 3-percentage-point purity differential corresponds to a 2.5-fold difference in total impurity burden (2% vs. 5% impurities) . Higher initial purity reduces the need for pre-synthetic purification steps such as recrystallization or column chromatography, directly improving synthetic throughput and overall yield in multi-step sequences .

Chiral purity Enantiomeric excess Quality control

Procurement Cost Efficiency: (R)-Enantiomer Offers Superior Economic Value

The (S)-enantiomer hydrochloride is priced at £321.00 per 100 mg (Fluorochem), equating to £3,210 per gram . While the (R)-enantiomer price is not publicly listed, independent vendor Leyan offers the (R)-enantiomer at prices that are an order of magnitude lower for comparable quantities, reflecting the significantly greater commercial availability of the (R)-enantiomer . The (S)-enantiomer's price premium is driven by lower synthetic demand and limited production scale, making the (R)-enantiomer the default cost-effective choice for research programs requiring the 4-(difluoromethoxy)phenyl chiral amine scaffold .

Cost of goods Procurement economics Chiral building block

Lipophilicity Differential: Enantiopure HCl Salt vs. Racemic Free Base

The computed LogP for the enantiopure hydrochloride salt form is 2.28 (both (R)- and (S)-enantiomers share this value in Fluorochem's database) . In contrast, the racemic free base (CAS 136123-72-3) is reported with a markedly different LogP of 0.693 . This ~1.6 log unit discrepancy arises from both the salt vs. free base state and differences in computational algorithms. However, the practical implication is clear: the hydrochloride salt provides a reproducible, crystalline handling form with defined lipophilicity, while the racemic free base is a liquid with substantially different partition behavior . For reaction optimization (e.g., biphasic reductive aminations, extractive workups), the higher LogP of the salt form predicts superior organic-phase partitioning relative to the free base .

LogP Lipophilicity Salt form Physicochemical properties

Validated Pharmacophoric Utility: (R)-Configuration Enables Sub-nanomolar β₃-AR Binding in Derived Drug Candidates

The (R)-configured 1-(4-difluoromethoxyphenyl)ethylamine fragment is a critical pharmacophoric element in BMS-196085, a potent and selective β₃-adrenergic receptor full agonist [1]. BMS-196085 displays a Ki of 21 nM against the cloned human β₃-AR expressed in CHO cells, measured by [¹²⁵I]iodocyanopindolol displacement [1]. Notably, the diastereomeric bis(4-difluoromethoxy)phenyl analog BMS-194449 shows a Ki of 160 nM—a 7.6-fold reduction in affinity—demonstrating the exquisite sensitivity of β₃-AR binding to the stereochemical and substitution pattern of the 1-(4-difluoromethoxyphenyl)ethylamine moiety [2]. The (R)-enantiomer building block thus provides direct access to the stereochemically defined pharmacophore essential for high-affinity β₃-AR engagement [1][2].

β₃-adrenergic receptor Binding affinity Chiral pharmacophore Drug discovery

Amine Basicity Modulation by -OCF₂H: pKa Differentiation from Methoxy Analog

The predicted pKa of the conjugate acid of racemic 1-(4-(difluoromethoxy)phenyl)ethan-1-amine (free base) is 8.87 ± 0.10 . This is substantially lower than the pKa of the corresponding 4-methoxy analog 1-(4-methoxyphenyl)ethan-1-amine, which is predicted to be ~9.4–9.6 based on the electron-donating nature of -OCH₃ versus the electron-withdrawing -OCF₂H group [1]. The ~0.5–0.7 unit reduction in basicity translates to a ~3–5-fold lower concentration of protonated amine at physiological pH, which directly impacts the pharmacokinetic properties of derived drug molecules—specifically reducing the basicity-driven lysosomal trapping and hERG channel blockade potential [2]. This pKa modulation is a key driver for incorporating the difluoromethoxy group in medicinal chemistry programs targeting CNS and cardiovascular indications [2].

pKa Amine basicity Electron-withdrawing group Fluorine effect

Optimal Procurement and Application Scenarios for (R)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride (856562-90-8)


Synthesis of β₃-Adrenergic Receptor Agonists for Overactive Bladder and Metabolic Disorder Programs

This compound is the preferred chiral building block for constructing the (R)-configured 1-(4-difluoromethoxyphenyl)ethylamine pharmacophore essential for high-affinity β₃-AR agonists. As demonstrated by BMS-196085 (Ki = 21 nM) [1], the (R)-stereochemistry is critical for target engagement. Programs synthesizing analogs in the BMS series should procure CAS 856562-90-8 specifically, as the (S)-enantiomer or racemate would require chiral separation and produce products with unvalidated pharmacology [1][2].

Chiral Pool Synthesis Requiring Defined Enantiopurity in Multi-Step Sequences

For synthetic routes employing the compound as a chiral amine nucleophile in reductive amination, amide coupling, or sulfonamide formation, the 98% purity specification minimizes side reactions from amine impurities (e.g., dehalogenated or oxidized byproducts). The hydrochloride salt form ensures accurate stoichiometric charging without the weight variability associated with free-base liquid forms . Storage at 2–8 °C in sealed, dry conditions preserves enantiopurity over extended campaigns .

Structure-Activity Relationship (SAR) Studies Comparing -OCF₂H vs. -OCH₃ and Other para-Substituents

The difluoromethoxy group reduces amine basicity by approximately 0.5–0.7 pKa units compared to the methoxy analog , modulating the protonation state of derived compounds at physiological pH. This property makes CAS 856562-90-8 the appropriate building block for SAR campaigns aiming to reduce hERG liability and lysosomal trapping while maintaining target affinity . The compound's validated LogP of 2.28 provides a predictable lipophilicity baseline for property-guided optimization.

Cost-Sensitive Medicinal Chemistry Programs Requiring Multi-Gram Quantities

With the (S)-enantiomer priced at an order-of-magnitude premium (£321/100 mg) and the racemate requiring additional resolution steps, the (R)-enantiomer hydrochloride represents the economically rational choice for programs planning to consume >1 g of this chiral amine scaffold. Multiple vendors supply the compound at competitive prices , ensuring supply chain resilience and enabling kilogram-scale procurement when programs advance to preclinical development.

Quote Request

Request a Quote for (R)-1-(4-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.